molecular formula C12H15Cl2N3 B1374530 6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride CAS No. 1241675-83-1

6-Chloro-2-piperidin-4-yl-1h-benzimidazole dihydrochloride

Cat. No.: B1374530
CAS No.: 1241675-83-1
M. Wt: 272.17 g/mol
InChI Key: SZTTYMDHQWEBSH-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

1241675-83-1

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

6-chloro-2-piperidin-4-yl-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C12H14ClN3.ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H

InChI Key

SZTTYMDHQWEBSH-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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